3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid
Overview
Description
3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid is an organic compound that features a fluorophenyl group, a sulfamoyl group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorophenyl ethylamine, undergoes sulfonation with chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with Methoxybenzoic Acid: The sulfonamide intermediate is then coupled with 4-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-carboxybenzoic acid.
Reduction: 3-[2-(4-Fluorophenyl)ethylamino]-4-methoxybenzoic acid.
Substitution: 3-[2-(4-Methoxyphenyl)ethylsulfamoyl]-4-methoxybenzoic acid.
Scientific Research Applications
3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chlorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid
- 3-[2-(4-Bromophenyl)ethylsulfamoyl]-4-methoxybenzoic acid
- 3-[2-(4-Methylphenyl)ethylsulfamoyl]-4-methoxybenzoic acid
Uniqueness
3-[2-(4-Fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethylsulfamoyl]-4-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-23-14-7-4-12(16(19)20)10-15(14)24(21,22)18-9-8-11-2-5-13(17)6-3-11/h2-7,10,18H,8-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNILIJSLQHBIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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